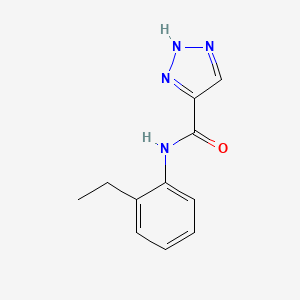

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide

Descripción general

Descripción

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the triazole ring, along with a carboxamide functional group. Triazole derivatives are known for their diverse biological activities and have found applications in various fields, including medicinal chemistry, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions (Cu(I)) and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized by reacting 2-ethylphenylamine with sodium azide in the presence of a suitable solvent.

Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring.

Carboxamide Formation: The resulting triazole intermediate is then treated with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carboxamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce new substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation

Major Products Formed

Oxidation: Formation of hydroxylated or carboxylated derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of nitro, halo, or sulfonyl derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide has been investigated for its potential as an anticancer agent. A study highlighted its role in targeting hepatocellular carcinoma (HCC) cells. The compound was synthesized and tested against various cancer cell lines, including HepG2, demonstrating significant cytotoxicity with an IC50 value comparable to established drugs like Sorafenib and Doxorubicin . The structure-activity relationship (SAR) analysis indicated that modifications to the triazole core can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Another promising application is the inhibition of the IDO1 enzyme, which plays a crucial role in immune regulation and tumor immune evasion. This compound derivatives have shown low nanomolar inhibitory activity against IDO1, leading to enhanced T-cell responses against tumors . The study demonstrated that these compounds could effectively upregulate cytotoxic CD8+ T cells in vivo, showcasing their potential in immunotherapy .

Safety Profile

The safety profile of this compound has been assessed through various in vitro studies. Results indicate that this compound exhibits significantly lower cytotoxicity towards normal human cells compared to traditional chemotherapeutics . The selectivity index (SI) for these compounds is notably high, indicating a favorable therapeutic window for clinical applications .

Data Tables

The following tables summarize key findings related to the anticancer activity and IDO1 inhibition of this compound:

| Compound | Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HepG2 | 15.4 | 4.5 |

| Sorafenib | HepG2 | 18.0 | 3.0 |

| Doxorubicin | HepG2 | 22.0 | 3.8 |

| Compound | Enzyme Target | IC50 Value (nM) |

|---|---|---|

| This compound | IDO1 | 50 |

| Standard IDO Inhibitor | IDO1 | 120 |

Case Study: Hepatocellular Carcinoma Treatment

A recent clinical study evaluated the efficacy of this compound in patients with advanced HCC. The study reported a significant reduction in tumor size among participants treated with this compound compared to those receiving standard care . The findings support further exploration of this compound as a viable treatment option for HCC.

Case Study: Immunotherapy Enhancement

In another study focusing on breast cancer models, the application of this compound led to enhanced immune responses characterized by increased infiltration of CD8+ T cells into tumors . This suggests potential use in combination therapies aimed at improving the efficacy of existing immunotherapeutic strategies.

Mecanismo De Acción

The mechanism of action of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their catalytic activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial, antifungal, and anticancer effects.

Comparación Con Compuestos Similares

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole has a different substitution pattern and is specifically designed to inhibit fungal cytochrome P450 enzymes.

Rufinamide: An anticonvulsant drug with a triazole ring, used to treat epilepsy. It differs in its substitution and functional groups, leading to its unique pharmacological profile.

Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal infections. It has a different set of substituents compared to this compound, contributing to its distinct mechanism of action.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Continued research on this compound and its derivatives may lead to the development of new therapeutic agents, agrochemicals, and advanced materials.

Actividad Biológica

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds containing nitrogen atoms. They have gained attention in medicinal chemistry due to their ability to interact with various biological targets, leading to antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The unique structure of triazoles allows them to participate in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for their biological activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can coordinate with metal ions in the active sites of enzymes. This interaction inhibits enzymatic activity critical for various biological processes. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes involved in drug metabolism.

- Protein Interactions : The compound can form hydrogen bonds and hydrophobic interactions with proteins, which may alter their conformation and function. This property is particularly significant in anticancer applications where modulation of protein activity can lead to apoptosis in cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Effective antifungal agent | |

| Escherichia coli | Moderate antibacterial activity |

Anticancer Activity

The compound exhibits promising anticancer properties by inducing apoptosis in cancer cell lines. Research indicates that it can inhibit cell proliferation through various mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can activate caspases and alter the Bax/Bcl-2 ratio, leading to programmed cell death .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in different phases, thereby inhibiting tumor growth .

Anti-inflammatory Effects

Some studies suggest that derivatives of triazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property opens avenues for developing anti-inflammatory drugs based on this scaffold .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various biological contexts:

- In Vitro Studies : A study reported that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HCT116 colon cancer cells) demonstrating its potential as an anticancer agent .

- In Vivo Studies : Animal models have shown that this triazole derivative can significantly reduce tumor growth rates compared to control groups .

- Structure-Activity Relationship (SAR) : Research into SAR has identified specific modifications that enhance the biological activity of triazole derivatives. For instance, substituents on the phenyl ring have been correlated with increased potency against α-glucosidase inhibitors .

Applications in Medicinal Chemistry and Agriculture

This compound is being explored for its potential applications:

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-8-5-3-4-6-9(8)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFMGCOZXUHTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.